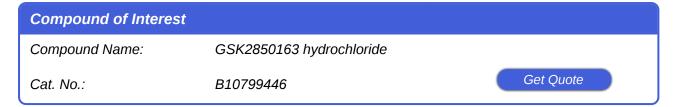


# Application Note: Analysis of Belantamab Mafodotin-Induced Apoptosis by Flow Cytometry

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### Introduction

Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[1][2] This therapeutic agent consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[1][2] Upon binding to BCMA, belantamab mafodotin is internalized by the myeloma cell.[1] Inside the cell, the MMAF payload is released, leading to the disruption of the microtubule network, which in turn induces cell cycle arrest and ultimately, caspase-3 dependent apoptosis.[2][3]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V and propidium iodide (PI) assay is a widely used method to identify and differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of belantamab mafodotin-induced apoptosis in multiple myeloma cell lines using this flow cytometry-based method.

### **Principle of the Assay**

This protocol utilizes a dual-staining method with Annexin V and propidium iodide (PI) to assess the stages of apoptosis. In healthy cells, phosphatidylserine (PS) residues are located



on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.

By using fluorochrome-conjugated Annexin V and PI, flow cytometry can distinguish between four cell populations:

• Annexin V- / PI-: Live, healthy cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells (due to non-apoptotic cell death)

### **Data Presentation**

The following table summarizes representative data on the dose-dependent effect of belantamab mafodotin on the expression of cell death-related markers on the surface of the NCI-H929 multiple myeloma cell line after a 72-hour treatment period, as analyzed by spectral flow cytometry.[4]

Treatment Concentration (µg/mL)	Calreticulin (% positive cells)	HMGB1 (% positive cells)	HSP70 (% positive cells)	HSP90 (% positive cells)
IgG1 Control	5%	2%	3%	4%
0.1	15%	10%	12%	14%
1	45%	35%	40%	42%
10	80%	75%	78%	82%

### **Experimental Protocols**



### **Materials and Reagents**

- BCMA-positive multiple myeloma cell line (e.g., NCI-H929)
- Belantamab mafodotin
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
- Flow cytometer
- Microcentrifuge tubes
- 96-well cell culture plates

### **Experimental Procedure**

- Cell Seeding:
  - $\circ$  Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100  $\mu$ L of complete culture medium.
  - Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
- Treatment with Belantamab Mafodotin:
  - Prepare a series of dilutions of belantamab mafodotin in complete culture medium at the desired concentrations.
  - Include an untreated control (vehicle control) and a positive control for apoptosis (e.g., treatment with staurosporine).



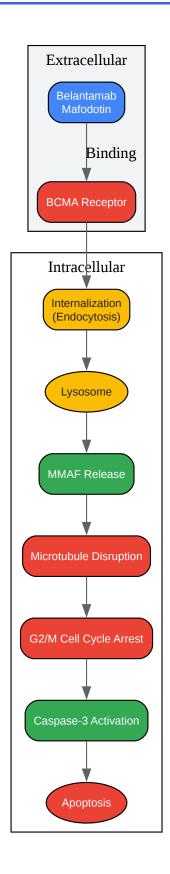
- Add 100 μL of the diluted belantamab mafodotin or control solutions to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
- Cell Harvesting and Washing:
  - After the incubation period, transfer the cells from each well to individual microcentrifuge tubes.
  - Centrifuge the cells at 300 x g for 5 minutes.
  - Carefully aspirate the supernatant.
  - $\circ$  Wash the cells by resuspending the pellet in 500  $\mu$ L of cold PBS and centrifuge again at 300 x g for 5 minutes.
  - Aspirate the supernatant.
- · Annexin V and PI Staining:
  - Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
  - Add 5 μL of Annexin V-FITC to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - Add 10 μL of PI staining solution.
  - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
  - Use appropriate compensation controls for FITC and PI to correct for spectral overlap.



- Gate the cell populations based on forward and side scatter to exclude debris.
- Analyze the fluorescence signals to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

# Mandatory Visualizations Signaling Pathway of Belantamab Mafodotin-Induced Apoptosis



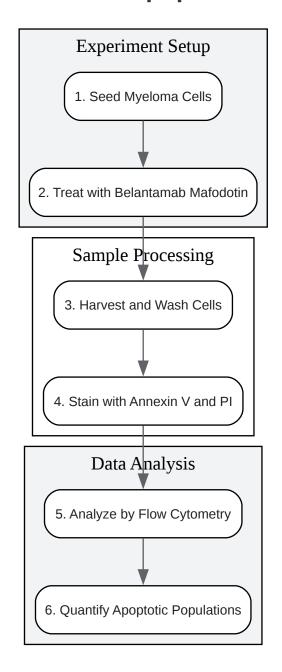


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Caption: Signaling pathway of belantamab mafodotin-induced apoptosis.



### **Experimental Workflow for Apoptosis Analysis**



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Caption: Experimental workflow for flow cytometry analysis of apoptosis.

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